Ethyl 1,3-dithiane-2-carboxylate

Vue d'ensemble

Description

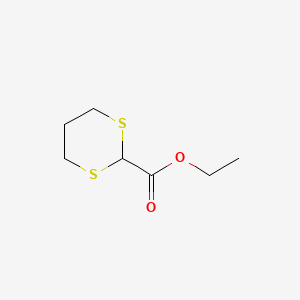

Ethyl 1,3-dithiane-2-carboxylate is an organic compound with the molecular formula C7H12O2S2 and a molecular weight of 192.299 . It is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a derivative of dithiane, a six-membered ring containing two sulfur atoms, which imparts unique reactivity to the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 1,3-dithiane-2-carboxylate can be synthesized through the reaction of ethyl diethoxyacetate with 1,3-propanedithiol in the presence of boron trifluoride etherate (BF3·Et2O). The reaction is typically carried out in chloroform (CHCl3) at reflux temperature. The mixture is then cooled, washed with water and sodium bicarbonate solution, dried over magnesium sulfate, and evaporated to yield the product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis described above can be scaled up for industrial purposes. The key steps involve maintaining anhydrous conditions and using appropriate solvents and reagents to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound undergoes asymmetric oxidation to form trans bis-sulfoxide.

Substitution: It participates in syn-selective aldol reactions, where it acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Modena protocol is used for asymmetric oxidation.

Reduction: Strong bases like lithium diisopropylamide (LDA) are used to generate carbanions.

Substitution: Aldol reactions typically involve bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Trans bis-sulfoxide.

Reduction: Alpha-keto esters.

Substitution: Various substituted acetic acids and alpha-keto acids.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

1. Synthesis of Carbanions:

Ethyl 1,3-dithiane-2-carboxylate is utilized to generate carbanions, which are essential intermediates in organic synthesis. These carbanions can react with various electrophiles to yield substituted products. This application is particularly important in the synthesis of α-keto esters through reactions involving this compound as a precursor .

2. Asymmetric Synthesis:

The compound plays a critical role in asymmetric synthesis, allowing for the production of chiral compounds from achiral starting materials. For instance, it undergoes syn-selective aldol reactions and asymmetric oxidation processes to produce trans bis-sulfoxides . These reactions are vital for creating pharmaceuticals and other biologically active compounds.

Medicinal Chemistry

1. Dyslipidemia Research:

Recent studies indicate that this compound has potential applications in dyslipidemia treatment by inhibiting hepatic lipase activity. This inhibition can lead to increased serum triglycerides and cholesterol levels, suggesting a role in lipid metabolism research .

2. Antiplatelet Properties:

The compound has demonstrated antiplatelet effects when administered to animal models without significantly affecting platelet aggregation rates. This property could be explored further for therapeutic applications in cardiovascular diseases .

Biochemistry

1. Bio-Oxidation Studies:

this compound has been used in bio-oxidation studies involving functionalized dithianes and dithiolanes. The outcomes of these studies provide insights into enzyme-substrate interactions and the mechanisms underlying oxidation reactions in biological systems .

Case Studies

Mécanisme D'action

The compound exerts its effects primarily through the formation of carbanions, which are highly reactive intermediates. These carbanions can undergo various nucleophilic addition reactions, leading to the formation of new carbon-carbon bonds. The presence of sulfur atoms in the dithiane ring stabilizes the carbanion, making it a versatile reagent in organic synthesis .

Comparaison Avec Des Composés Similaires

1,3-Dithiane: A parent compound with similar reactivity but lacks the ester functionality.

Ethyl 1,3-dithiolane-2-carboxylate: Similar structure but with a five-membered ring instead of six.

Ethyl 1,3-dithiane-2-carboxamide: An amide derivative with different reactivity due to the presence of an amide group.

Uniqueness: Ethyl 1,3-dithiane-2-carboxylate is unique due to its ester functionality, which allows for further functionalization and derivatization. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Activité Biologique

Ethyl 1,3-dithiane-2-carboxylate (CAS Number: 20462-00-4) is a chemical compound that has garnered attention for its various biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications in synthetic chemistry, and relevant case studies.

- Molecular Formula : C₇H₁₂O₂S₂

- Molecular Weight : 192.30 g/mol

- IUPAC Name : this compound

- Physical Properties :

- Boiling Point : 75–77 °C (0.2 mmHg)

- Melting Point : 19–21 °C

- Density : 1.220 g/cm³

- Flash Point : 54 °C (129 °F)

This compound is primarily utilized in synthetic organic chemistry due to its ability to undergo various reactions:

- Aldol Reactions : It is employed in syn-selective aldol reactions, which are crucial for constructing complex molecules in organic synthesis. The compound can generate carbanions that are useful for the preparation of α-keto esters .

- Asymmetric Oxidation : The compound undergoes asymmetric oxidation to yield trans bis-sulfoxide, demonstrating significant stereochemical control in reactions .

Synthesis of Natural Products

This compound plays a vital role in the synthesis of various natural products. For instance, it has been used to synthesize key intermediates in the development of antibiotics and other bioactive compounds. A notable case study involved the synthesis of macrodiolide antibiotics where ethyl 1,3-dithiane derivatives were critical intermediates .

Photoredox Catalysis

Recent studies have highlighted the use of this compound in photoredox catalysis. In one study, the compound was used to facilitate intramolecular photocatalytic additions that generate reactive radicals capable of adding to Michael acceptors . This method expands its utility in modern synthetic strategies.

Case Studies

-

Synthesis of Dithioacetals :

A study demonstrated the alkylation of 2-lithio-1,3-dithiane with various halides leading to high-yielding syntheses of dithioacetals. This reaction showcased the versatility of this compound in generating complex sulfur-containing compounds . -

Radical Reactions :

Research illustrated that under specific conditions, this compound could generate radicals that participate in conjugate addition reactions. This process was facilitated by an iridium(III) catalyst under light irradiation, highlighting its potential in radical chemistry .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

ethyl 1,3-dithiane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S2/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEDZEVDORCLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174427 | |

| Record name | Ethyl 1,3-dithiane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20462-00-4 | |

| Record name | Ethyl 1,3-dithiane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20462-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,3-dithiane-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020462004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1,3-dithiane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-dithiane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1,3-DITHIANE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRA87T4JKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic application of ethyl 1,3-dithiane-2-carboxylate?

A1: this compound acts as a masked acyl anion equivalent, enabling the synthesis of α-ketocarboxylic acid derivatives. [, , , , , , , ] Specifically, it allows for the installation of an α-ketoester unit, a crucial structural motif in various natural products and pharmaceuticals. [, ]

Q2: How does phase-transfer catalysis improve the preparation and alkylation of this compound?

A2: Phase-transfer catalysis (PTC) offers significant advantages in both the synthesis and alkylation reactions of this compound. [, , ] PTC allows the use of inexpensive starting materials and facilitates high-yield transformations under milder conditions compared to traditional methods. []

Q3: Can you elaborate on the use of this compound in synthesizing 3-Deoxy-D-manno-2-octulosonic Acid (Kdo)?

A3: this compound plays a critical role in the chemical synthesis of Kdo. [, ] It reacts with a protected D-mannofuranose-5,6-cyclic sulfate, ultimately leading to the introduction of the α-ketoester moiety found in Kdo. [, ]

Q4: How does the structure of this compound facilitate its use as a reagent for umpolung?

A4: The 1,3-dithiane ring in this compound can be deprotonated under specific conditions, generating a nucleophilic carbon atom at the 2-position. This reversed polarity, or umpolung, enables the normally electrophilic carbonyl carbon to act as a nucleophile, allowing for reactions with electrophiles. []

Q5: What are the challenges associated with the asymmetric oxidation of this compound?

A5: While this compound itself can be asymmetrically oxidized, achieving high enantioselectivity can be challenging. [] The resulting bis-sulfoxides are also known to be acid-sensitive, requiring careful workup and purification procedures for optimal yields. []

Q6: Has this compound been utilized in developing pharmaceutical compounds?

A6: Yes, this compound has been employed in the synthesis of a fluorinated analog of the IQNP muscarinic-cholinergic receptor ligand. [] This involved alkylation of the reagent with 1-fluoro-2-bromoethane, followed by several steps to ultimately yield the target compound, which demonstrated promising receptor binding affinity in in vivo studies. []

Q7: Are there any known alternatives or substitutes for this compound in organic synthesis?

A7: While this compound is a widely used reagent, researchers have explored alternatives, including ethyl 1,3-dithiolane-2-carboxylate. [, ] The choice between these reagents often depends on the specific synthetic target and reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.